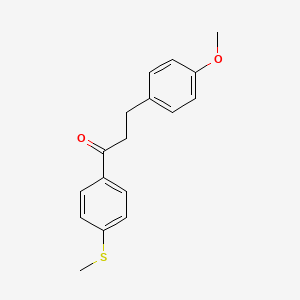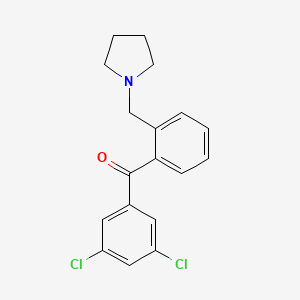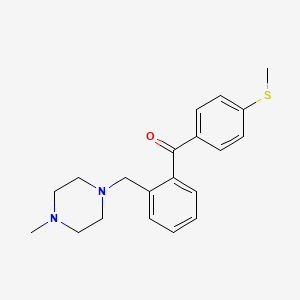
3-(4-Methoxyphenyl)-4'-thiomethylpropiophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(4-Methoxyphenyl)-4’-thiomethylpropiophenone” likely belongs to a class of organic compounds known as methoxyphenylpropiophenones. These compounds typically contain a propiophenone core, which is a ketone derivative of propionic acid, and a methoxyphenyl group .
Molecular Structure Analysis
The molecular structure of similar compounds has been determined using techniques such as X-ray diffraction, UV-Vis, FT-IR, HRMS, and NMR . These techniques can provide information about the bond lengths, bond angles, and overall geometry of the molecule.Chemical Reactions Analysis
The chemical reactions involving similar compounds are not well-documented in the literature . More research would be needed to provide a comprehensive analysis of the chemical reactions of “3-(4-Methoxyphenyl)-4’-thiomethylpropiophenone”.Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied using computational methods such as density functional theory (DFT) . These studies can provide information about properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), as well as thermodynamic properties.Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacologic Activity
Research by Occelli et al. (1985) explored the synthesis of compounds related to 3-(4-Methoxyphenyl)-4'-thiomethylpropiophenone, focusing on their potential analgesic activities. This study contributes to understanding the pharmacological properties of these compounds (Occelli et al., 1985).
Steroid Compound Synthesis
Nazarov and Zavyalov (1956) conducted research on the synthesis of steroid compounds, involving reactions with compounds structurally similar to 3-(4-Methoxyphenyl)-4'-thiomethylpropiophenone. These studies are significant for the development of new steroid analogs (Nazarov & Zavyalov, 1956).
Natural Product Isolation
Andersson and Lundgren (1988) isolated natural products from Pinus sylvestris, including derivatives closely related to 3-(4-Methoxyphenyl)-4'-thiomethylpropiophenone. This research enhances our understanding of natural product chemistry (Andersson & Lundgren, 1988).
Tubulin-Targeting Antitumor Agents
Greene et al. (2016) explored the synthesis and biochemical evaluation of compounds, including those structurally similar to 3-(4-Methoxyphenyl)-4'-thiomethylpropiophenone, targeting tubulin for antitumor applications. This research provides insights into new potential cancer treatments (Greene et al., 2016).
Liquid Crystallinity in Polymethacrylates
Nakano, Hasegawa, and Okamoto (1993) investigated the synthesis and liquid crystallinity of polymethacrylates, incorporating components similar to 3-(4-Methoxyphenyl)-4'-thiomethylpropiophenone. This research contributes to the field of polymer science and materials engineering (Nakano et al., 1993).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(4-methoxyphenyl)-1-(4-methylsulfanylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O2S/c1-19-15-8-3-13(4-9-15)5-12-17(18)14-6-10-16(20-2)11-7-14/h3-4,6-11H,5,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRYXTTSVRCBTTO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)C2=CC=C(C=C2)SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20644268 |
Source


|
| Record name | 3-(4-Methoxyphenyl)-1-[4-(methylsulfanyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20644268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898775-70-7 |
Source


|
| Record name | 3-(4-Methoxyphenyl)-1-[4-(methylsulfanyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20644268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2'-methyl benzophenone](/img/structure/B1360457.png)
![2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3'-methyl benzophenone](/img/structure/B1360458.png)
![2,5-Dimethyl-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1360461.png)
![(2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)(2,6-dimethylphenyl)methanone](/img/structure/B1360462.png)
![Ethyl 6-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-6-oxohexanoate](/img/structure/B1360465.png)
![Ethyl 8-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-8-oxooctanoate](/img/structure/B1360466.png)





